Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)-

Lipophilicity LogP Drug-likeness

Ensure the success of your asymmetric synthesis with (2S,5S)-1-butyl-2,5-diphenylpyrrolidine. This specific N-butyl variant is critical; substituting it with N-methyl, N-benzyl, or N-H analogs can alter basicity, nucleophilicity, and steric environment, leading to divergent enantioselectivities that jeopardize method validation. Its high lipophilicity (LogP 5.30) and tertiary amine character make it the only suitable choice for protocols requiring hydrophobic solvents or phase-transfer conditions, where the N-H derivative is inactive. Procure this exact C2-symmetric scaffold to guarantee reproducibility in your organocatalytic and ligand synthesis projects.

Molecular Formula C20H25N
Molecular Weight 279.4 g/mol
CAS No. 650607-91-3
Cat. No. B12607891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)-
CAS650607-91-3
Molecular FormulaC20H25N
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCCCCN1C(CCC1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H25N/c1-2-3-16-21-19(17-10-6-4-7-11-17)14-15-20(21)18-12-8-5-9-13-18/h4-13,19-20H,2-3,14-16H2,1H3/t19-,20-/m0/s1
InChIKeyRNYMDGBOXMIHOM-PMACEKPBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2S,5S)-1-Butyl-2,5-diphenylpyrrolidine (CAS 650607-91-3) – Chemical Identity and Class Context


Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- (CAS 650607-91-3) is a chiral C₂-symmetric, N-alkylated pyrrolidine derivative belonging to the trans-2,5-diarylpyrrolidine family . This compound class is widely employed as chiral auxiliaries, organocatalysts, and ligand precursors in asymmetric synthesis. The (2S,5S)-1-butyl-2,5-diphenylpyrrolidine specifically features an N-butyl substituent on the pyrrolidine nitrogen, distinguishing it from the parent secondary amine (2S,5S)-2,5-diphenylpyrrolidine and other N-alkyl congeners. Its molecular formula is C₂₀H₂₅N with a molecular weight of 279.42 g/mol and a high calculated lipophilicity (LogP = 5.30) . The compound serves as a versatile chiral building block for ligand design and medicinal chemistry applications.

Why Generic N-Alkyl-2,5-diphenylpyrrolidine Substitution Risks Experimental Failure


The performance of trans-2,5-diphenylpyrrolidine scaffolds in asymmetric catalysis and chiral recognition is exquisitely sensitive to the N-substituent. Variation from N–H to N-methyl, N-butyl, or N-benzyl profoundly alters the amine's basicity (pKa of the conjugate acid), nucleophilicity, steric environment, and lipophilicity . For instance, the N–H derivative acts as a hydrogen-bond donor and a secondary amine catalyst, whereas N-alkyl derivatives function exclusively as tertiary amine catalysts or ligand precursors with distinct coordination properties. Simple substitution of (2S,5S)-1-butyl-2,5-diphenylpyrrolidine with an N-benzyl or N-methyl analog can lead to divergent enantioselectivities, reaction rates, or solubility profiles, jeopardizing the reproducibility of established protocols . Consequently, procurement of the exact N-alkyl variant specified in a synthetic route is critical to maintaining the intended stereochemical outcome and physicochemical behavior.

Quantitative Differentiation Evidence for (2S,5S)-1-Butyl-2,5-diphenylpyrrolidine vs. Closest Analogs


Lipophilicity (LogP) Differentiation: N-Butyl vs. N–H Analog

The N-butyl derivative (2S,5S)-1-butyl-2,5-diphenylpyrrolidine exhibits a calculated LogP of 5.30, which is approximately 2.1 log units higher than that of the parent N–H compound (2S,5S)-2,5-diphenylpyrrolidine (LogP = 3.22) [1]. This represents a >100-fold increase in the octanol–water partition coefficient, indicative of substantially enhanced lipophilicity that can improve membrane permeability or solubility in non-polar media.

Lipophilicity LogP Drug-likeness Permeability

Hydrogen-Bond Donor Count: Impact on Solubility and Formulation

The target compound possesses zero hydrogen-bond donor (HBD) groups, compared to one HBD for the N–H analog (2S,5S)-2,5-diphenylpyrrolidine [1]. The absence of an HBD eliminates the potential for strong intermolecular hydrogen bonding, which can depress aqueous solubility and reduce membrane permeability. This structural difference is often leveraged in drug design to modulate solubility and passive diffusion characteristics.

Hydrogen Bonding Solubility Permeability Drug Design

Synthetic Yield Benchmarking for N-Alkyl-2,5-diphenylpyrrolidines

In the established synthetic route to C₂-symmetric (2S,5S)-2,5-diphenylpyrrolidine derivatives, the N-alkylation step using primary amines (including benzylamine and, by extension, butylamine) proceeds with yields in the range of 45–75% for the series 3a–e . While specific yield data for the N-butyl congener is not isolated, the class-level performance indicates that procurement of the pre-formed (2S,5S)-1-butyl-2,5-diphenylpyrrolidine bypasses a potentially moderate-yielding final synthetic step, saving both time and resources in a research setting.

Synthetic Yield Process Chemistry Scale-up Feasibility

High-Value Application Scenarios for (2S,5S)-1-Butyl-2,5-diphenylpyrrolidine Based on Differentiated Properties


Asymmetric Organocatalysis in Non-Polar Media

The high lipophilicity (LogP = 5.30) and tertiary amine character of (2S,5S)-1-butyl-2,5-diphenylpyrrolidine make it a suitable candidate for organocatalytic reactions conducted in hydrophobic solvents or under phase-transfer conditions, where the N–H analog would exhibit poor solubility or unwanted hydrogen-bonding interactions [1].

Chiral Building Block for CNS-Targeted Drug Discovery

The combination of a C₂-symmetric chiral scaffold with enhanced lipophilicity (ΔLogP > 2 vs. the N–H parent) and zero hydrogen-bond donors aligns with the physicochemical property space often targeted for central nervous system (CNS) drug candidates, where increased passive permeability is desirable [1].

Ligand Precursor for Transition Metal Complexes

As a tertiary amine, the N-butyl derivative is a direct precursor for the synthesis of N-heterocyclic carbene (NHC) ligands or phosphoramidite ligands bearing the (2S,5S)-2,5-diphenylpyrrolidine backbone, where the N-butyl group provides steric bulk without the electronic effects of an N–H or N-aryl substituent .

Method Development and Protocol Standardization

For academic or industrial laboratories developing novel asymmetric methodologies, procuring the exact (2S,5S)-1-butyl-2,5-diphenylpyrrolidine ensures reproducibility. Substituting a different N-alkyl analog can lead to divergent catalytic activity or stereoselectivity, undermining method validation efforts .

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